molecular formula C10H11NO2 B1645541 Allyl 3-aminobenzoate

Allyl 3-aminobenzoate

Cat. No.: B1645541
M. Wt: 177.2 g/mol
InChI Key: GVXVFYJKQOTMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 3-aminobenzoate is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

IUPAC Name

prop-2-enyl 3-aminobenzoate

InChI

InChI=1S/C10H11NO2/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h2-5,7H,1,6,11H2

InChI Key

GVXVFYJKQOTMCX-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C1=CC(=CC=C1)N

Canonical SMILES

C=CCOC(=O)C1=CC(=CC=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Reduction of the above nitro compound by the method of Example 2, except that the solvent was methanol, gave allyl 3-aminobenzoate. Nmr (CDCl3): δ 3.38 (br, 2H); 4.79 (dt, 2H); 5.24-5.44 (m, 2H); 5.93-6.09 (m, 1H); 6.86 (dm, 1H); 7.21 (t, 1H); 7.37 (t, 1H); 7.45 (dt, 1H).
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Synthesis routes and methods II

Procedure details

478 g of 3-nitrobenzoic acid allyl ester are hydrogenated in 2 l of methanol at 110° C and 30-50 bars of H2 in the presence of 60 g of a cobalt sulphide paste which contains 30% of CoS3. The absorption of H2 has ceased in 2 hours. After cooling, 30 g of NaHCO3 are added to the methanol solution which contains the suspended catalyst and the mixture is stirred for 10 minutes and filtered. Distillation gives 366 g of 3-aminobenzoic acid allyl ester, boiling point 0.35 = 135° C; ND20 = 1.5657.
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cobalt sulphide
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